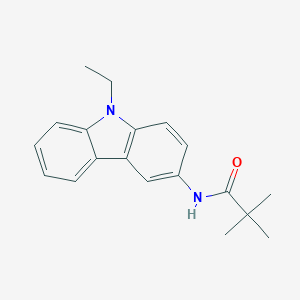
3-Pivaloylamino-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pivaloylamino-9-ethyl-9H-carbazole, also known as PEHCB, is a carbazole derivative that has gained attention in scientific research due to its potential applications as a fluorescent probe and as a building block for organic electronics.
Mechanism of Action
3-Pivaloylamino-9-ethyl-9H-carbazole acts as a fluorescence probe by binding to metal ions and undergoing a change in its fluorescence properties. The mechanism of action for its use in organic electronics involves its ability to transport charge due to its extended pi-conjugation system.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Pivaloylamino-9-ethyl-9H-carbazole. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Pivaloylamino-9-ethyl-9H-carbazole in lab experiments is its high thermal stability, which allows for easy handling and storage. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the use of 3-Pivaloylamino-9-ethyl-9H-carbazole in scientific research. One potential application is in the field of bioimaging, where it could be used as a fluorescent probe for imaging specific biomolecules in cells. Additionally, further research could be done to explore its potential as a building block for organic electronics and its use in biomedical applications such as drug delivery.
Synthesis Methods
3-Pivaloylamino-9-ethyl-9H-carbazole can be synthesized through a multistep reaction starting with 9-ethylcarbazole. The first step involves the protection of the carbazole nitrogen with tert-butoxycarbonyl (Boc) group. The Boc-protected carbazole is then reacted with pivaloyl chloride to obtain the pivaloylamino derivative. Finally, the Boc group is removed to yield the desired product, 3-Pivaloylamino-9-ethyl-9H-carbazole.
Scientific Research Applications
3-Pivaloylamino-9-ethyl-9H-carbazole has been used in scientific research as a fluorescent probe for detecting metal ions such as copper and mercury. It has also been used as a building block for organic electronics due to its high thermal stability and good charge transport properties.
properties
Product Name |
3-Pivaloylamino-9-ethyl-9H-carbazole |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22N2O/c1-5-21-16-9-7-6-8-14(16)15-12-13(10-11-17(15)21)20-18(22)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22) |
InChI Key |
NQCAWWLKVMBESF-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)







